4-Bromothiazole-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromothiazole-2-carbonitrile is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This compound is known for its potential as a potent inhibitor of various enzymes and receptors, making it a promising candidate for drug development.
Mechanism of Action
Target of Action
It’s known that 2-aminothiazole derivatives, which 4-bromothiazole-2-carbonitrile is a part of, have been used in the development of anticancer drugs . These compounds have shown inhibitory activity against a wide range of human cancerous cell lines .
Mode of Action
It’s known that 2-aminothiazole derivatives can inhibit multiple enzyme targets such as egfr/vgfer kinase , which are critical in the proliferation of cancer cells.
Biochemical Pathways
It’s known that 2-aminothiazole derivatives can affect various biological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory activities .
Pharmacokinetics
Its Log Kp (skin permeation) is -6.01 cm/s . The compound’s lipophilicity (Log Po/w) ranges from 1.67 (iLOGP) to 2.82 (SILICOS-IT) . These properties suggest that the compound has good bioavailability.
Result of Action
It’s known that 2-aminothiazole derivatives can cause inhibition of tubulin polymerization , which is critical for cell division and could lead to the death of cancer cells.
Action Environment
Safety data suggests that the compound should be handled with care, avoiding inhalation, ingestion, and skin contact . It should be stored in an inert atmosphere at 2-8°C .
Biochemical Analysis
Biochemical Properties
It is known that 2-aminothiazole, a related compound, has been used in the development of various drugs due to its broad pharmacological spectrum
Cellular Effects
2-aminothiazole derivatives have shown potent and selective inhibitory activity against a wide range of human cancerous cell lines . It is possible that 4-Bromothiazole-2-carbonitrile may have similar effects on cell function, but this has not been confirmed.
Molecular Mechanism
It is possible that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, similar to other 2-aminothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromothiazole-2-carbonitrile typically involves the reaction of 2-aminothiazole with bromine in the presence of a suitable solvent. The reaction is carried out under controlled conditions to ensure the selective bromination at the 4-position of the thiazole ring. The resulting product is then treated with cyanogen bromide to introduce the carbonitrile group at the 2-position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Bromothiazole-2-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide, with or without a base.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed:
Substitution Reactions: Products include various substituted thiazole derivatives.
Oxidation and Reduction Reactions: Products include oxidized or reduced thiazole derivatives.
Coupling Reactions: Products include biaryl or diaryl thiazole derivatives.
Scientific Research Applications
4-Bromothiazole-2-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Used in the development of new materials and as an intermediate in the synthesis of various pharmaceuticals.
Comparison with Similar Compounds
4-Bromothiazole-2-carbonitrile can be compared with other similar compounds, such as:
2-Aminothiazole: Known for its broad spectrum of biological activities, including antimicrobial and anticancer properties.
4-Chlorothiazole-2-carbonitrile: Similar in structure but with a chlorine atom instead of a bromine atom, leading to different reactivity and biological activity.
2-Methylthiazole-4-carbonitrile: Contains a methyl group at the 2-position, which affects its chemical properties and biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
4-bromo-1,3-thiazole-2-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBrN2S/c5-3-2-8-4(1-6)7-3/h2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFYKPCQOWNXQCK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)C#N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBrN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1017781-52-0 |
Source
|
Record name | 4-bromo-1,3-thiazole-2-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.